molecular formula C14H13ClN4O2 B409889 7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B409889
M. Wt: 304.73 g/mol
InChI Key: OWGPGVCFGYYWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be based on the xanthine core, which is a type of purine ring (a heterocyclic aromatic ring system). This core would be substituted at the 7-position with a 4-chlorobenzyl group and at the 1 and 3 positions with methyl groups.


Chemical Reactions Analysis

As a xanthine derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could be further alkylated, or the chlorine atom could be displaced in a nucleophilic aromatic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its xanthine core and the substituents. For example, it would likely have higher lipophilicity compared to xanthine itself due to the presence of the 4-chlorobenzyl and methyl groups .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of new thiadiazepino-purine ring systems, demonstrating its utility in developing novel chemical structures (Hesek & Rybár, 1994).

Biological Activity

  • It has been studied for its binding affinity and pharmacological evaluation, particularly in relation to serotonin receptors, indicating its potential in psychotropic activity (Chłoń-Rzepa et al., 2013).

Crystal Structure Analysis

  • The compound’s crystal structure has been analyzed, revealing its ability to form hydrogen-bonded dimers and a three-dimensional network, which is crucial for understanding its interaction in various applications (Chen et al., 2007).

Potential as Antiasthmatic Agents

  • It has been synthesized and characterized for vasodilator activity, indicating its potential in the development of anti-asthmatic agents (Bhatia et al., 2016).

Impurity Characterization

  • Its impurities in 8-chlorotheophylline have been characterized, contributing to the understanding of the compound’s purity and stability in pharmaceutical formulations (Desai et al., 2011).

Antihistaminic Activity

  • Derivatives of the compound have been synthesized and evaluated for antihistaminic activity, suggesting its potential in treating allergies (Pascal et al., 1985).

Use in Synthesis with Protective Groups

  • It has been used in the synthesis of purine-diones using protective groups like thietanyl, highlighting its versatility in synthetic chemistry (Khaliullin & Shabalina, 2020).

Development of Novel Derivatives

  • The compound has been instrumental in the development of new purineselenyl derivatives, showcasing its role in expanding the chemical diversity (Gobouri, 2020).

Antitumor Effects

  • Its derivatives have been studied for their antitumor activity, indicating potential applications in cancer therapy (Moharram & Osman, 1989).

Photochemical Synthesis

Quantitative Interaction Analysis

  • A quantitative analysis of its intermolecular interactions has been conducted, providing insights into its potential in material design (Shukla et al., 2020).

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. As a general rule, handling of chemicals should always include appropriate safety precautions, including the use of personal protective equipment and proper storage and disposal methods .

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2/c1-17-12-11(13(20)18(2)14(17)21)19(8-16-12)7-9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGPGVCFGYYWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.